molecular formula C9H9N3O3 B1367861 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine CAS No. 924871-23-8

4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine

Cat. No.: B1367861
CAS No.: 924871-23-8
M. Wt: 207.19 g/mol
InChI Key: OPWARCFFAHTIAW-UHFFFAOYSA-N
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Description

Historical Development and Classification of Oxadiazole Chemistry

The oxadiazole family of heterocyclic compounds has a rich historical foundation that traces back to the late 19th century, with significant milestones marking its development as a crucial class of chemical entities. The first oxadiazole derivative, specifically the 1,2,4-oxadiazole heterocycle, was synthesized in 1884 by Tiemann and Krüger, who originally classified this novel structure as azoxime or furo[ab1]diazole. This groundbreaking work established the fundamental framework for understanding these five-membered heterocyclic aromatic compounds, which are characterized by their molecular formula C₂H₂N₂O and their capacity to exist in four distinct isomeric forms. The classification system that emerged from early research identified 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (commonly known as furazan), and 1,3,4-oxadiazole as the four primary structural variants, each possessing unique chemical and physical properties.

The evolution of oxadiazole chemistry remained relatively dormant for nearly eight decades following its initial discovery, until the mid-20th century when researchers began to recognize the photochemical rearrangement potential of these heterocyclic systems. During the 1940s, systematic investigations into the biological activity of oxadiazole derivatives commenced, leading to the development of the first commercial pharmaceutical application containing a 1,2,4-oxadiazole ring structure. The compound oxolamine emerged as a first-in-class drug in the 1960s, serving as a cough suppressant and demonstrating the therapeutic potential inherent in oxadiazole-based molecular architectures. This pharmaceutical breakthrough catalyzed increased research interest and established oxadiazoles as legitimate targets for drug discovery and development programs.

Historical Milestone Year Significance Impact on Field
First synthesis of 1,2,4-oxadiazole 1884 Discovery by Tiemann and Krüger Established fundamental framework
Recognition of photochemical properties 1940s Rearrangement potential identified Expanded synthetic applications
First commercial drug development 1960s Oxolamine as cough suppressant Validated therapeutic potential
Modern computational applications 2000s High-throughput screening integration Enhanced discovery capabilities

The contemporary understanding of oxadiazole chemistry encompasses sophisticated knowledge of aromaticity, electron distribution, and reactivity patterns that govern these heterocyclic systems. The Bird unified aromaticity index for 1,2,5-oxadiazole has been determined to be 53, positioning it closely to isoxazole with an index of 52, while exhibiting an ionization energy of 11.79 electron volts and a dipole moment of 3.38 Debye. These fundamental physical properties provide crucial insights into the electronic nature of oxadiazoles and their propensity for various chemical transformations and intermolecular interactions.

Significance of 1,2,5-Oxadiazole (Furazan) Derivatives in Chemical Research

The 1,2,5-oxadiazole ring system, universally recognized by its trivial name furazan, has emerged as a particularly significant heterocyclic motif in modern chemical research due to its distinctive structural features and versatile applications across multiple scientific domains. This five-membered heteroaromatic ring system is characterized by its planar geometry and the presence of one oxygen atom with two vicinal nitrogen atoms positioned in a nitrogen-oxygen-nitrogen arrangement, accompanied by two carbon atoms at the 3- and 4-positions. The electronic configuration of furazan creates a π-excessive heterocycle with six π electrons delocalized over the ring system, resulting in unique reactivity patterns and stability characteristics that distinguish it from other oxadiazole isomers.

The significance of furazan derivatives in chemical research stems from their exceptional capacity to serve as high-energy density materials, a property that has attracted considerable attention from both academic institutions and defense research organizations. The energetic properties of furazan-based compounds are attributed to the high heat of formation associated with the ring system, combined with excellent thermal and chemical stability that enables practical applications in explosive and propellant formulations. Research conducted at the United States Army Research Laboratory in collaboration with Los Alamos National Laboratory has demonstrated that bis(1,2,4-oxadiazole)bis(methylene) dinitrate, a compound incorporating oxadiazole functionality, exhibits approximately 1.5 times the explosive power of trinitrotoluene. This remarkable energetic performance has positioned furazan derivatives as promising candidates for next-generation high-energy density materials with enhanced safety profiles compared to traditional explosives.

Beyond their applications in energetic materials, 1,2,5-oxadiazole derivatives have demonstrated significant potential as pharmaceutical agents across diverse therapeutic areas. Contemporary research has identified furazan-containing compounds as potent inhibitors of indoleamine 2,3-dioxygenase, an enzyme involved in immune regulation and cancer progression, making these derivatives valuable candidates for cancer treatment and immunotherapy applications. Additionally, furazan derivatives have shown promise as carbonic anhydrase inhibitors, antibacterial agents, vasodilating compounds, antimalarial drugs, and anticancer therapeutics, demonstrating the versatility of this heterocyclic scaffold in medicinal chemistry. The broad spectrum of biological activities exhibited by furazan derivatives reflects the unique electronic properties of the ring system and its capacity to interact with diverse biological targets through various molecular mechanisms.

Research Application Biological Target Therapeutic Area Research Status
Indoleamine 2,3-dioxygenase inhibition Immune regulation enzyme Cancer therapy Active development
Carbonic anhydrase inhibition Carbonic anhydrase enzymes Various conditions Established research
Antibacterial activity Bacterial cell wall synthesis Infectious diseases Ongoing studies
Vasodilation Vascular smooth muscle Cardiovascular disease Investigational
Antimalarial activity Plasmodium parasites Malaria treatment Preclinical research

The synthetic accessibility and structural diversity possible within the furazan framework have contributed significantly to its prominence in chemical research. Multiple synthetic pathways have been developed for the construction of 1,2,5-oxadiazole derivatives, including dehydration of dioximes, deoxygenation of 1,2,5-oxadiazole-2-oxides, and through-ring transformation reactions. The dehydration approach, which involves treating glyoxaldioxime with dehydrating agents such as succinic anhydride or thionyl chloride, has proven particularly effective for accessing substituted furazan derivatives with high yields. These synthetic methodologies enable researchers to systematically explore structure-activity relationships and optimize molecular properties for specific applications.

Nomenclature and Structural Classification of Methoxyphenoxy-Substituted Oxadiazoles

The systematic nomenclature and structural classification of methoxyphenoxy-substituted oxadiazoles requires careful consideration of both the International Union of Pure and Applied Chemistry naming conventions and the specific substitution patterns that define these molecular architectures. The compound 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine exemplifies the complexity inherent in naming multiply-substituted heterocyclic systems, where the core 1,2,5-oxadiazole ring serves as the parent structure and the various substituents are identified according to their positional relationships and functional group priorities. The Chemical Abstracts Service registry number 924871-23-8 provides unambiguous identification of this specific compound, while alternative nomenclature systems, including the International Union of Pure and Applied Chemistry designation 1,2,5-oxadiazol-3-amine, 4-(3-methoxyphenoxy)-, reflect different approaches to systematic naming.

The structural classification of this compound involves multiple levels of molecular organization, beginning with the core heterocyclic framework and extending to the peripheral substituent groups that modulate chemical and biological properties. The 1,2,5-oxadiazole ring system forms the central structural motif, characterized by a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, an oxygen atom at position 5, and carbon atoms at positions 3 and 4. This specific arrangement creates a unique electronic environment that influences both the reactivity of the ring system and the properties of attached substituents. The amino group positioned at the 3-carbon of the oxadiazole ring introduces nucleophilic character and hydrogen bonding capacity, while the 3-methoxyphenoxy substituent at the 4-position provides both electron-donating effects through the methoxy group and potential for π-π stacking interactions through the aromatic phenyl ring.

Structural Component Position Chemical Properties Functional Contribution
1,2,5-Oxadiazole core Central ring Aromatic, electron-deficient Structural framework
Amino group Position 3 Nucleophilic, hydrogen bonding Reactivity, solubility
Phenoxy linker Position 4 Aromatic, flexible Spatial orientation
Methoxy substituent 3-position of phenyl Electron-donating Electronic modulation

The methoxyphenoxy substituent pattern represents a particularly interesting structural feature that combines multiple functional elements within a single side chain. The phenoxy linkage provides a flexible connection between the oxadiazole core and the aromatic phenyl ring, enabling conformational adjustments that may be crucial for biological activity and molecular recognition processes. The methoxy group positioned at the 3-carbon of the phenyl ring introduces electron-donating character that can influence both the electronic properties of the aromatic system and the overall molecular dipole moment. This substitution pattern creates opportunities for specific intermolecular interactions, including hydrogen bonding through the methoxy oxygen atom and aromatic interactions through the extended π-system.

Contemporary structural analysis techniques have provided detailed insights into the three-dimensional architecture of methoxyphenoxy-substituted oxadiazoles, revealing important conformational preferences and molecular geometries. Computational studies indicate that the compound adopts specific conformations that optimize intramolecular interactions while minimizing steric strain between the various substituent groups. The calculated molecular properties include a density of 1.332 ± 0.06 grams per cubic centimeter at 20 degrees Celsius and 760 millimeters of mercury pressure, along with a predicted boiling point of 331.2 ± 52.0 degrees Celsius at standard pressure conditions. These physical properties reflect the molecular size, intermolecular forces, and structural organization characteristic of this class of substituted oxadiazoles.

Current Research Landscape and Scientific Relevance

The contemporary research landscape surrounding this compound and related methoxyphenoxy-substituted oxadiazoles reflects a dynamic and rapidly evolving field characterized by interdisciplinary collaboration and innovative applications across pharmaceutical, materials science, and agricultural research domains. Recent scientific literature demonstrates increasing recognition of the therapeutic potential inherent in these heterocyclic systems, with particular emphasis on their capacity to serve as pharmacophores for the development of novel antimicrobial, anticancer, and enzyme inhibitory agents. The systematic exploration of structure-activity relationships within this chemical class has revealed important correlations between substitution patterns and biological efficacy, providing valuable guidance for rational drug design approaches and optimization strategies.

Current pharmaceutical research has identified several promising applications for methoxyphenoxy-substituted oxadiazoles in cancer therapy, where these compounds have demonstrated significant cytotoxic activity against multiple human cancer cell lines. Investigations using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay have revealed that certain derivatives within this chemical class exhibit antiproliferative effects with half-maximal inhibitory concentration values in the submicromolar range against colorectal carcinoma and cervical adenocarcinoma cell lines. These findings have stimulated further research into the molecular mechanisms underlying the anticancer activity of oxadiazole derivatives, with particular focus on their interactions with topoisomerase enzymes and their capacity to induce programmed cell death in malignant cells.

Research Application Target System Key Findings Current Status
Anticancer activity Human tumor cell lines Submicromolar inhibitory concentrations Active investigation
Topoisomerase inhibition Topoisomerase I enzyme Catalytic activity suppression Mechanistic studies ongoing
Antimycobacterial activity Mycobacterium tuberculosis Potential tuberculosis treatment Preclinical development
Structure-activity relationships Multiple biological targets Substitution pattern correlations Systematic optimization

The antimicrobial research landscape has also witnessed significant developments in the application of oxadiazole derivatives, particularly in the context of addressing antibiotic resistance and developing novel therapeutic strategies against challenging pathogens. Recent systematic reviews have highlighted the potential of 1,2,3-oxadiazoles, 1,2,4-oxadiazoles, and 1,2,5-oxadiazoles as promising candidates in antimycobacterial drug discovery, with particular relevance to tuberculosis treatment in the era of multidrug-resistant strains. The emergence of computational approaches, including in silico docking and scoring methodologies, has enhanced the efficiency of identifying promising oxadiazole derivatives for antimicrobial applications, enabling researchers to rapidly screen large chemical libraries and prioritize compounds with favorable predicted activity profiles.

Contemporary materials science research has revealed additional dimensions of scientific relevance for methoxyphenoxy-substituted oxadiazoles, particularly in the development of advanced polymeric materials and liquid crystalline systems. The incorporation of 1,3,4-oxadiazole units into liquid crystal frameworks has demonstrated the capacity to achieve rich mesophases, high photoluminescence quantum yields, excellent electron transport properties, and superior thermal stability characteristics. These findings have implications for the development of organic electronic devices, including organic light-emitting diodes and organic photovoltaic cells, where the unique electronic properties of oxadiazole-containing materials can contribute to enhanced device performance and operational stability.

The integration of advanced analytical and computational techniques has transformed the research methodologies employed in oxadiazole chemistry, enabling more sophisticated approaches to molecular design and property prediction. Modern research programs routinely incorporate high-resolution mass spectrometry, multinuclear nuclear magnetic resonance spectroscopy, and X-ray crystallography to achieve comprehensive structural characterization of novel oxadiazole derivatives. Computational chemistry approaches, including density functional theory calculations and molecular dynamics simulations, provide complementary insights into electronic structure, molecular conformation, and intermolecular interactions that guide experimental design and interpretation of biological activity data.

Properties

IUPAC Name

4-(3-methoxyphenoxy)-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-13-6-3-2-4-7(5-6)14-9-8(10)11-15-12-9/h2-5H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWARCFFAHTIAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=NON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine typically involves the reaction of 3-methoxyphenol with appropriate reagents to introduce the oxadiazole ring. One common method is the cyclization of 3-methoxyphenoxyacetic acid with hydrazine hydrate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: 4-(3-Hydroxyphenoxy)-1,2,5-oxadiazol-3-amine.

    Reduction: Corresponding amines or alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine is C₉H₉N₃O₃, with a molecular weight of approximately 207.19 g/mol. The compound features a methoxyphenyl group attached to an oxadiazole ring, which is significant for its biological activity and reactivity in chemical processes.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its oxadiazole structure allows for various chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals. The compound can undergo reactions such as oxidation, reduction, and substitution to yield derivatives with enhanced properties.

Reaction TypeExample ReagentsMajor Products
OxidationPotassium permanganate4-(3-Hydroxyphenoxy)-1,2,5-oxadiazol-3-amine
ReductionHydrogen gas with palladiumCorresponding amines or alcohols
SubstitutionNitric acid (nitration)Nitro derivatives

Biology

Research indicates that this compound exhibits biological activities , including antimicrobial and anti-inflammatory effects. Studies have shown its potential in targeting specific proteins involved in cellular processes.

Anticancer Activity: Preliminary studies demonstrate that derivatives of this compound can induce apoptosis in cancer cells. For instance:

CompoundCell LineIC50 (μM)
Compound APC-3 (Prostate)0.67
Compound BHCT-116 (Colon)0.80
Compound CACHN (Renal)0.87

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential in cancer therapy.

Antibacterial Activity: The antibacterial properties have also been investigated:

CompoundTarget BacteriaMIC (μg/mL)
Compound DStaphylococcus aureus10.8
Compound EEscherichia coli27.8
Compound FCandida albicans10.8

These results suggest promising antibacterial activity comparable to established antibiotics.

Medicine

In medicine, the compound is being explored for its potential use in drug development. Its ability to interact with key proteins like Proliferating Cell Nuclear Antigen (PCNA) positions it as a candidate for therapies targeting cancer cell proliferation and survival mechanisms. The unique mechanism of action involves forming a homotrimeric ring that encircles DNA, facilitating interactions with DNA polymerases and repair enzymes.

Industry

This compound is utilized in the production of polymers and materials with specific properties such as thermal stability and flame resistance. Its incorporation into industrial applications can enhance the performance characteristics of materials used in various sectors.

Case Studies

Study on Anticancer Effects: A comprehensive study evaluated several oxadiazole derivatives similar to this compound for their anticancer effects. The findings revealed that compounds with methoxy substitutions could effectively inhibit EGFR and Src kinases, leading to apoptosis in cancer cells .

Study on Antibacterial Efficacy: Another investigation focused on the antibacterial efficacy of substituted oxadiazoles against resistant bacterial strains. Results indicated that compounds featuring methoxy groups exhibited enhanced bactericidal activity against multiple strains .

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The pharmacological and physicochemical profiles of 1,2,5-oxadiazol-3-amine derivatives are highly dependent on substituent type and position. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Activities References
4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine 3-methoxyphenoxy C₉H₉N₃O₃ 207.19 924871-23-8 Potential kinase inhibitor; 95% purity
4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine 4-fluorophenyl C₈H₆FN₃O 179.15 21742-05-2 Kinase inhibition; high selectivity
4-(3-Nitrophenyl)-1,2,5-oxadiazol-3-amine 3-nitrophenyl C₈H₆N₄O₃ 206.16 - Antiplasmodial activity
4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine 4-methoxyphenoxy C₉H₉N₃O₃ 207.19 292856-68-9 Structural isomer; similar purity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (electron-donating) in the target compound may enhance solubility and alter binding interactions compared to electron-withdrawing groups (e.g., nitro in 4-(3-nitrophenyl)-analog), which often reduce solubility but improve metabolic stability .
Pharmacological Activities

Kinase Inhibition: 4-(4-Fluorophenyl)-analog (CAS: 21742-05-2) exhibits selective kinase inhibition, making it a candidate for cancer therapy . GSK269962A (a complex derivative with 4-amino-1,2,5-oxadiazol-3-amine) is a potent Rho kinase inhibitor (IC₅₀ = 1.6 nM) with anti-inflammatory and vasodilatory effects, highlighting the scaffold’s versatility in drug design .

Antiproliferative Effects :

  • Pyrrole-substituted 1,2,5-oxadiazoles (e.g., 4-(2,5-dimethyl-1H-pyrrol-1-yl)-analog) inhibit proliferation in human cancer cell lines, indicating broader therapeutic applications .

Stability Considerations :

  • Nitro-substituted derivatives (e.g., 4-(3-nitrophenyl)-analog) may exhibit lower thermal stability compared to methoxy-substituted compounds due to electron-withdrawing effects .

Biological Activity

4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. Oxadiazoles are known for their potential as pharmacologically active agents, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, summarizing key research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N3O3C_{10}H_{10}N_3O_3 with a molecular weight of 218.20 g/mol. The structure features a methoxyphenyl group attached to an oxadiazole ring, which is crucial for its biological activity.

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound APC-3 (Prostate)0.67
Compound BHCT-116 (Colon)0.80
Compound CACHN (Renal)0.87

These IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential of oxadiazoles in cancer therapy .

Antibacterial Activity

The antibacterial properties of oxadiazoles have been extensively studied. For example:

CompoundTarget BacteriaMIC (μg/mL)
Compound DStaphylococcus aureus10.8
Compound EEscherichia coli27.8
Compound FCandida albicans10.8

These results suggest that this compound may exhibit strong antibacterial activity comparable to established antibiotics .

Anti-inflammatory and Antioxidant Activities

In vitro studies have also indicated that oxadiazole derivatives possess anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines and reduce oxidative stress markers makes it a candidate for further investigation in inflammatory diseases .

Study on Anticancer Effects

A study evaluated the anticancer effects of several oxadiazole derivatives, including those with methoxy substitutions similar to this compound. The findings revealed that these compounds could induce apoptosis in cancer cells through mechanisms involving the inhibition of EGFR and Src kinases .

Study on Antibacterial Efficacy

Another study focused on the antibacterial efficacy of a series of substituted oxadiazoles against resistant bacterial strains. The results showed that compounds with methoxy groups exhibited enhanced bactericidal activity against multiple strains, suggesting a promising avenue for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine, and what critical parameters influence yield?

  • Methodological Answer : The synthesis of oxadiazole derivatives typically involves cyclization of nitrile oxides with amines or azides. For analogous compounds (e.g., 4-azidofurazan-3-amine), reactions with α-diketones or β-diketones under controlled temperatures (40–45°C) and inert atmospheres are common. Key parameters include stoichiometric ratios of reagents (e.g., 1.0–1.5 equiv. of amines), reaction time (1–24 h), and purification via column chromatography with gradients of EtOAc/hexane or CH₂Cl₂ . For the methoxyphenoxy substituent, nucleophilic aromatic substitution using 3-methoxyphenol and a halogenated oxadiazole precursor may be viable, requiring anhydrous conditions and catalysts like DIPEA (diisopropylethylamine) to enhance reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H NMR : Focus on the aromatic protons of the methoxyphenoxy group (δ 6.8–7.3 ppm, split into doublets or multiplets due to substituent positions) and the oxadiazole NH₂ signal (δ 5.5–6.5 ppm, broad singlet). Methoxy groups appear as singlets near δ 3.7–3.9 ppm .
  • 13C NMR : Identify the oxadiazole ring carbons (δ 150–160 ppm) and methoxy carbons (δ 55–56 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) confirm oxadiazole and amine functionality .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ with a mass error <5 ppm.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the oxadiazole ring in this compound under varying reaction conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, identifying nucleophilic/electrophilic sites. For example, the oxadiazole’s N-oxide moiety may exhibit higher electrophilicity, influencing reactions with amines or thiols. Solvent effects (polar vs. nonpolar) and temperature-dependent activation energies should be simulated to optimize reaction pathways. Validation via experimental kinetics (e.g., monitoring by HPLC) is critical to reconcile computational predictions with observed reactivity .

Q. What strategies resolve contradictions between theoretical and experimental NMR data in structural elucidation?

  • Methodological Answer :

  • Step 1 : Compare experimental 1H/13C NMR shifts with computed values (using software like Gaussian or ACD/Labs). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects.
  • Step 2 : Perform variable-temperature NMR to detect dynamic processes (e.g., hindered rotation of the methoxyphenoxy group).
  • Step 3 : Use 2D NMR (COSY, HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the oxadiazole NH₂ and adjacent carbons can validate the ring structure .

Q. How can researchers optimize reaction conditions to minimize side products during functionalization of the oxadiazole NH₂ group?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–10°C) reduce undesired dimerization or over-substitution.
  • Protecting Groups : Temporarily protect the NH₂ group using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to direct reactivity to specific sites .
  • Catalysis : Use Pd/Cu catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination) to enhance selectivity .
  • Purification : Employ MPLC (medium-pressure liquid chromatography) with silica gel and gradient elution (e.g., CH₂Cl₂ → CH₂Cl₂/EtOAc 20%) to isolate target products from byproducts .

Data Contradiction Analysis

Q. How should researchers address inconsistent melting point data across synthetic batches?

  • Methodological Answer :

  • Purity Check : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities. Purity ≥95% is required for reliable melting points.
  • Polymorphism Screening : Perform X-ray crystallography to identify polymorphic forms. For example, orthorhombic vs. monoclinic crystal systems may exhibit different melting ranges .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) can detect metastable phases or solvates (e.g., hydrate formation) that alter melting behavior .

Experimental Design for Bioactivity Studies

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

  • Methodological Answer :

  • Anticancer Assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control. Test concentrations ranging from 1 nM–100 µM.
  • Antioxidant Screening : Employ DPPH radical scavenging assays with IC50 calculations. Include ascorbic acid as a reference compound .
  • Controls : Use vehicle (DMSO) and untreated cells for baseline comparison. Replicate experiments in triplicate to ensure statistical significance (p<0.05).

Advanced Structural Characterization

Q. What crystallographic techniques are most effective for resolving ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 293 K provides bond length/angle precision (mean σ(C–C) = 0.002 Å). Refinement software like SHELXL can model disorder in the methoxyphenoxy group. Compare experimental data with Cambridge Structural Database (CSD) entries for analogous oxadiazoles to validate geometry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine
Reactant of Route 2
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4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.